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Compound of Interest

Compound Name:
2-Hydroxy-5-

trifluoromethylbenzonitrile

Cat. No.: B185852 Get Quote

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS No: 142167-36-0), a key

intermediate in the development of pharmaceuticals and advanced materials. This document is

intended for researchers, scientists, and professionals in the field of drug discovery and

chemical synthesis.

Molecular Structure and Properties
2-Hydroxy-5-trifluoromethylbenzonitrile is an aromatic compound featuring a hydroxyl (-

OH), a nitrile (-CN), and a trifluoromethyl (-CF3) group attached to a benzene ring. The

trifluoromethyl group significantly influences the molecule's electronic properties and

lipophilicity, making it a valuable building block in medicinal chemistry.

Physicochemical Data
The key quantitative data for 2-Hydroxy-5-trifluoromethylbenzonitrile are summarized in the

table below for easy reference.
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Property Value Reference

Molecular Formula C₈H₄F₃NO [1][2]

Molecular Weight 187.12 g/mol [1][2]

CAS Number 142167-36-0 [1]

Appearance Crystalline solid [1]

Melting Point ~100-105 °C [1]

Solubility
Soluble in polar aprotic

solvents (DMF, DMSO)
[1]

Storage
2-8 °C, sealed in a dry

environment
[1]

SMILES
OC1=C(C#N)C=C(C=C1)C(F)

(F)F
[1]

Spectroscopic Data
While comprehensive, experimentally verified spectral data sets for 2-Hydroxy-5-
trifluoromethylbenzonitrile are not readily available in the public domain, the expected

characteristic spectroscopic features can be predicted based on its structure. These predictions

are crucial for the identification and characterization of the compound during and after

synthesis.
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Spectroscopy Type Expected Characteristic Peaks / Signals

FTIR (cm⁻¹)

~3400-3200 cm⁻¹: O-H stretching (broad,

phenolic). ~2230-2220 cm⁻¹: C≡N stretching

(strong, sharp). ~1600-1450 cm⁻¹: C=C

stretching (aromatic ring). ~1350-1150 cm⁻¹: C-

F stretching (strong, characteristic of CF₃).

¹H NMR

~10-12 ppm: Singlet, 1H (phenolic -OH, broad,

D₂O exchangeable). ~7.0-8.0 ppm: Three

distinct signals (doublets or doublet of doublets)

for the 3 aromatic protons, showing coupling

patterns consistent with a 1,2,4-trisubstituted

benzene ring.

¹³C NMR

~150-160 ppm: Carbon attached to -OH. ~120-

140 ppm: Aromatic carbons. ~123 ppm

(quartet): Carbon of the CF₃ group (split by

fluorine, J ≈ 270 Hz). ~115-120 ppm: Carbon of

the C≡N group. ~100-110 ppm: Carbon ortho to

the -OH group.

Mass Spec (m/z)

187: Molecular ion peak [M]⁺. Fragments:

Corresponding to the loss of functional groups

such as CN, OH, or CF₃.

Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 2-Hydroxy-5-
trifluoromethylbenzonitrile is not widely published, a representative procedure can be

devised based on established methodologies for analogous substituted benzonitriles. The

following protocol outlines a plausible multi-step synthesis starting from a commercially

available precursor.

Objective: To synthesize 2-Hydroxy-5-trifluoromethylbenzonitrile from 4-bromo-2-

cyanophenol.
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Methodology: This protocol involves the trifluoromethylation of a brominated phenol, a common

strategy in medicinal chemistry.

Materials:

4-bromo-2-cyanophenol

Methyl chlorodifluoroacetate (or another suitable trifluoromethylating agent)

Copper(I) iodide (CuI)

Potassium fluoride (KF)

N,N-Dimethylformamide (DMF), anhydrous

Hydrochloric acid (HCl), 1M

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g.,

Nitrogen or Argon), combine 4-bromo-2-cyanophenol (1 equivalent), CuI (1.5 equivalents),

and KF (2 equivalents).

Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the solids.

Reagent Addition: Add methyl chlorodifluoroacetate (2 equivalents) dropwise to the stirred

mixture at room temperature.
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Reaction: Heat the reaction mixture to 100-120 °C and maintain stirring for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature. Quench the reaction by

slowly pouring it into 1M HCl.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with

ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 2-
Hydroxy-5-trifluoromethylbenzonitrile.

Characterization: Confirm the structure and purity of the final product using NMR, FTIR, and

Mass Spectrometry, comparing the results with the expected data in Table 2.

Applications and Logical Workflows
2-Hydroxy-5-trifluoromethylbenzonitrile serves as a critical intermediate in various synthetic

applications, particularly in the development of pharmaceuticals like beta-blockers and in the

creation of fluorescent probes.[1] The presence of the trifluoromethyl group can enhance

metabolic stability and binding affinity of drug candidates.

General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent

characterization of 2-Hydroxy-5-trifluoromethylbenzonitrile, a fundamental process in drug

discovery and materials science research.
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General Workflow: Synthesis and Characterization

Synthesis Stage
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Caption: A logical workflow for the synthesis and structural verification of a target compound.
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This guide provides a foundational understanding of 2-Hydroxy-5-
trifluoromethylbenzonitrile. Further research into its biological activities and reaction

mechanisms will continue to illuminate its potential in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b185852?utm_src=pdf-body
https://www.benchchem.com/product/b185852?utm_src=pdf-body
https://www.benchchem.com/product/b185852?utm_src=pdf-custom-synthesis
https://www.chemshuttle.com/building-blocks/fluorinated/2-hydroxy-5-trifluoromethyl-benzonitrile.html
https://www.bldpharm.com/products/142167-36-0.html
https://www.benchchem.com/product/b185852#2-hydroxy-5-trifluoromethylbenzonitrile-molecular-structure-and-weight
https://www.benchchem.com/product/b185852#2-hydroxy-5-trifluoromethylbenzonitrile-molecular-structure-and-weight
https://www.benchchem.com/product/b185852#2-hydroxy-5-trifluoromethylbenzonitrile-molecular-structure-and-weight
https://www.benchchem.com/product/b185852#2-hydroxy-5-trifluoromethylbenzonitrile-molecular-structure-and-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b185852?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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